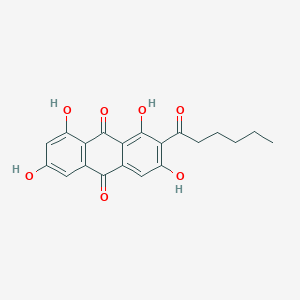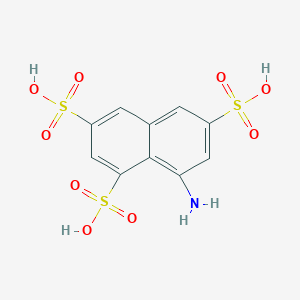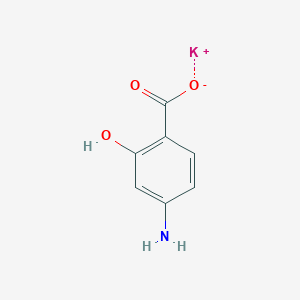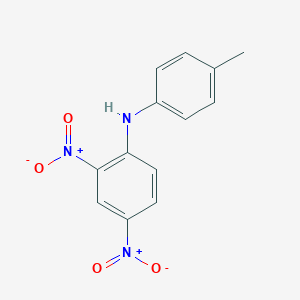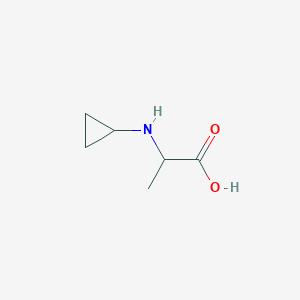
2-(Cyclopropylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)propanoic acid (CPP) is a non-proteinogenic amino acid that has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. CPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to modulate GABA receptors in the brain, leading to potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
Wirkmechanismus
2-(Cyclopropylamino)propanoic acid acts as a GABA receptor modulator, specifically targeting the GABA-A receptor. 2-(Cyclopropylamino)propanoic acid binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA, leading to increased inhibition of neuronal activity in the brain.
Biochemische Und Physiologische Effekte
2-(Cyclopropylamino)propanoic acid has been found to have a number of biochemical and physiological effects in animal models and in vitro studies. These effects include modulation of GABA-A receptor activity, increased GABA release, and inhibition of glutamate release. 2-(Cyclopropylamino)propanoic acid has also been found to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Cyclopropylamino)propanoic acid has several advantages for use in lab experiments, including its ability to modulate GABA-A receptor activity and its potential therapeutic applications in the treatment of neurological disorders. However, 2-(Cyclopropylamino)propanoic acid also has limitations, including its potential toxicity and the need for further studies to determine optimal dosages and treatment protocols.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Cyclopropylamino)propanoic acid, including further studies on its potential therapeutic applications in the treatment of neurological disorders, as well as its potential use as a neuroprotective agent. Other areas of research could include the development of novel 2-(Cyclopropylamino)propanoic acid derivatives with improved pharmacokinetic properties and the investigation of the molecular mechanisms underlying 2-(Cyclopropylamino)propanoic acid's effects on GABA-A receptors. Additionally, further studies are needed to determine the optimal dosages and treatment protocols for 2-(Cyclopropylamino)propanoic acid in both animal models and human subjects.
Synthesemethoden
2-(Cyclopropylamino)propanoic acid can be synthesized through a variety of methods, including the reaction of cyclopropylamine with acrylonitrile followed by hydrolysis, or the reaction of cyclopropylamine with acrylamide followed by reduction. Another common method involves the reaction of cyclopropylamine with acryloyl chloride followed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. Studies have shown that 2-(Cyclopropylamino)propanoic acid can modulate GABA receptors in the brain, leading to anxiolytic and anticonvulsant effects. 2-(Cyclopropylamino)propanoic acid has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-(cyclopropylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGKAHAEQCHFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


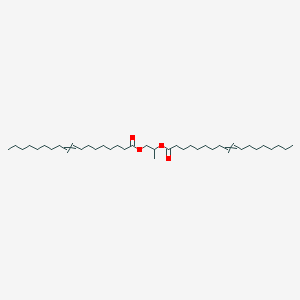
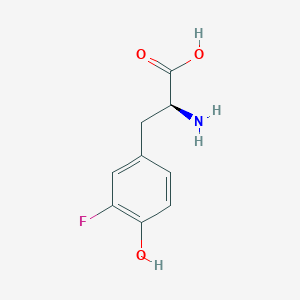
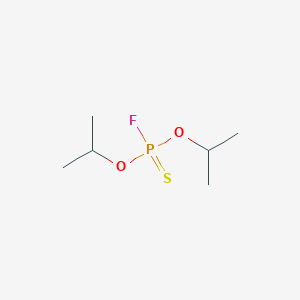
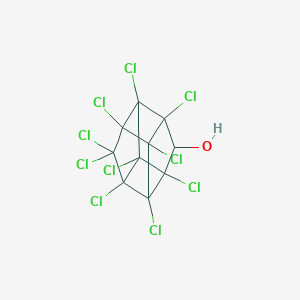


![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)

